

confirming mGlu7-mediated effects of VU6005649 through comparative pharmacology

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Compound of Interest		
Compound Name:	VU6005649	
Cat. No.:	B611773	Get Quote

Illuminating mGlu7 Modulation: A Comparative Analysis of VU6005649

A detailed examination of **VU6005649**'s pharmacological profile in comparison to other key mGlu7 allosteric modulators, providing researchers with critical data for experimental design and interpretation.

This guide offers an objective comparison of **VU6005649**, a significant tool in the study of metabotropic glutamate receptor 7 (mGlu7), with other relevant allosteric modulators. The data presented is curated from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds and their effects on mGlu7 signaling.

Comparative Pharmacology of mGlu7 Allosteric Modulators

VU6005649 has emerged as a key positive allosteric modulator (PAM) for studying the roles of Group III mGlu receptors. Notably, it is the first described dual positive allosteric modulator for mGlu7 and mGlu8 receptors[1][2][3]. Its characterization provides a valuable asset for probing the therapeutic potential of mGlu7, which has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and epilepsy[4]. The development of selective allosteric modulators is crucial due to the high conservation of the orthosteric binding site for glutamate among mGlu receptor subtypes[4].



The following table summarizes the in vitro potency of **VU6005649** in comparison to other frequently studied mGlu7 positive and negative allosteric modulators (NAMs).

Compound	Modality	mGlu7 EC50/IC50 (μM)	Selectivity Profile	Reference
VU6005649	PAM	0.65	Dual mGlu7/mGlu8 PAM	***
VU0155094	PAM	1.5	Pan-Group III (mGlu4/7/8) PAM	
VU0422288	PAM	0.146	Pan-Group III (mGlu4/7/8) PAM	
ADX71743	NAM	-	Selective mGlu7 NAM	-
MMPIP	NAM	-	mGlu7 NAM	-

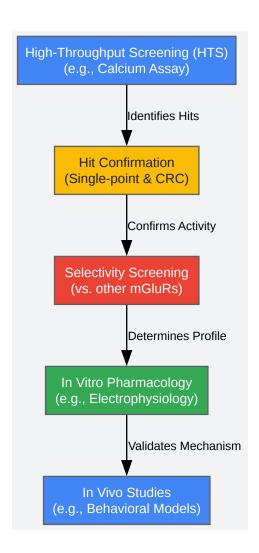
EC50 values represent the concentration of a PAM that produces 50% of its maximal effect. IC50 values represent the concentration of a NAM that inhibits 50% of the response to an agonist.

Deciphering the mGlu7 Signaling Cascade

The mGlu7 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gi/o signaling pathway. Upon activation by glutamate, it initiates a cascade that modulates neuronal excitability, typically through the inhibition of adenylyl cyclase and the regulation of ion channel activity. Positive allosteric modulators like **VU6005649** bind to a site topographically distinct from the glutamate binding site, enhancing the receptor's response to the endogenous agonist.







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References

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